molecular formula C32H38D6F6O4 B606435 BXL0124 CAS No. 685141-23-5

BXL0124

Katalognummer B606435
CAS-Nummer: 685141-23-5
Molekulargewicht: 612.73
InChI-Schlüssel: VSOWXEHVBCDXAY-CVRMBSQLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BXL0124 is a gemini vitamin D analog which targets CD44-STAT3 signaling and inhibits breast cancer invasion.

Wissenschaftliche Forschungsanwendungen

Inhibition of Breast Cancer Progression

BXL0124, a novel Gemini vitamin D analog, has shown potential in inhibiting breast cancer progression. Studies reveal that BXL0124 represses the expression of CD44, a stem cell marker, in breast cancer cells, suggesting its role in targeting cancer stem cells. This effect has been observed in vitro and in xenograft tumors, indicating a significant impact on mammary tumor growth without causing hypercalcemic toxicity (So et al., 2011). Additionally, BXL0124 has been found to inhibit the transition of ductal carcinoma in situ (DCIS) to invasive ductal carcinoma (IDC), which is crucial in the progression of breast tumors. This inhibition is associated with the maintenance of the myoepithelial cell layer and basement membrane, critical in preventing breast cancer progression (Wahler et al., 2014).

Role in Apoptosis Regulation

The Gemini vitamin D analog BXL0124 also plays a role in apoptosis, a process of programmed cell death critical in cancer treatment. Research has shown that it influences the expression of proteins like Bcl-2 and Bax, which are key regulators of apoptosis. The balance between these proteins is crucial for cell survival or death following an apoptotic stimulus. BXL0124's influence on these pathways offers potential therapeutic applications in treating conditions characterized by pathologic cell survival or unwanted cellular demise (Oltval et al., 1993; Zhou et al., 2016).

Inhibition of Notch Signaling in Breast Cancer

Another significant application of BXL0124 is its inhibitory effect on Notch signaling in breast cancer. Notch signaling is crucial in the regulation of tumor-initiating cells or cancer stem cells. BXL0124 has been shown to decrease the level of activated Notch1 receptor and its ligands, leading to repression of downstream targets like c-Myc. This suggests BXL0124's role in targeting tumor-initiating cells in basal-like breast cancer, providing a novel mechanism for cancer prevention (So et al., 2015).

Delaying the Transition of DCIS to Invasive Breast Carcinoma

BXL0124 has been found to delay the transition of ductal carcinoma in situ to invasive breast carcinoma. This transition is a critical event in breast tumor progression, and the maintenance of the myoepithelial layer in DCIS by BXL0124 plays a significant role in inhibiting this progression. This finding suggests a novel mechanism for the cancer preventive action of BXL0124 during the progression of breast lesions (Wahler et al., 2013).

Eigenschaften

CAS-Nummer

685141-23-5

Produktname

BXL0124

Molekularformel

C32H38D6F6O4

Molekulargewicht

612.73

IUPAC-Name

(1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-7a-methyl-1-((R)-1,1,1-trifluoro-2,10-dihydroxy-10-(methyl-d3)-2-(trifluoromethyl)undec-3-yn-6-yl-11,11,11-d3)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol

InChI

InChI=1S/C32H44F6O4/c1-20-23(18-24(39)19-27(20)40)12-11-22-9-6-16-29(4)25(13-14-26(22)29)21(8-5-15-28(2,3)41)10-7-17-30(42,31(33,34)35)32(36,37)38/h11-12,21,24-27,39-42H,1,5-6,8-10,13-16,18-19H2,2-4H3/b22-11+,23-12-/t21-,24-,25-,26+,27+,29-/m1/s1/i2D3,3D3

InChI-Schlüssel

VSOWXEHVBCDXAY-CVRMBSQLSA-N

SMILES

C=C1[C@@H](O)C[C@H](O)C/C1=C/C=C2[C@H](CC[C@@H]3[C@H](CCCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)CC#CC(C(F)(F)F)(O)C(F)(F)F)[C@]3(C)CCC/2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BXL-0124;  BXL 0124;  BXL0124

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BXL0124
Reactant of Route 2
BXL0124
Reactant of Route 3
BXL0124
Reactant of Route 4
BXL0124
Reactant of Route 5
BXL0124
Reactant of Route 6
BXL0124

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.